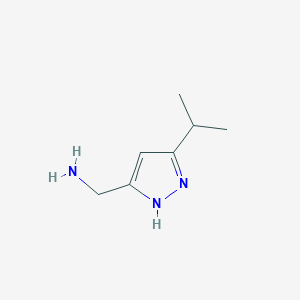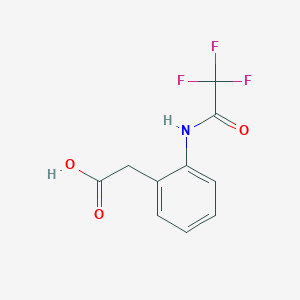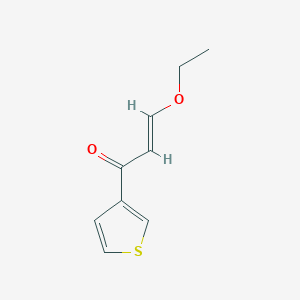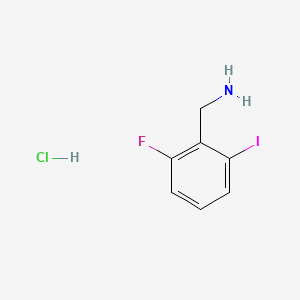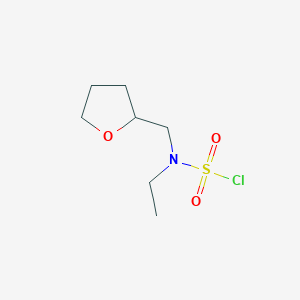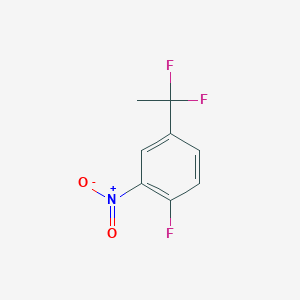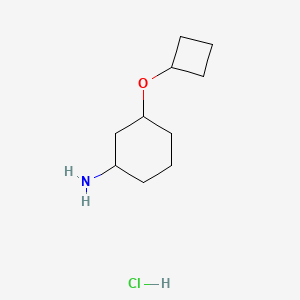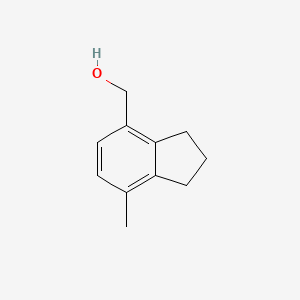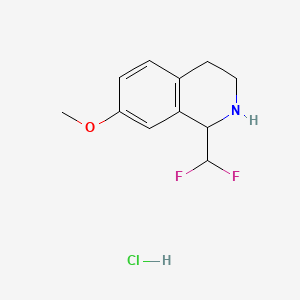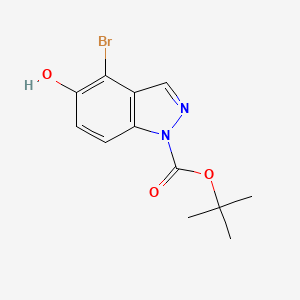
tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available 4-bromo-1H-indole. The synthetic route may include the following steps:
Formylation: The 3-position of 4-bromo-1H-indole is formylated using Vilsmeier formylation to obtain the corresponding aldehyde.
Protection: The aldehyde group is reduced to an alcohol, which is then protected using tert-butyl(dimethyl)silyl chloride.
Introduction of tert-Butyl Group: The tert-butyl group is introduced at the 1-position of the indazole ring.
Hydroxylation: The 5-position of the indazole ring is hydroxylated to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group at the 5-position can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating cancer, microbial infections, and inflammatory diseases.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions due to its ability to interact with various biological targets.
作用機序
The mechanism of action of tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Inhibition of Enzymes: It can inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Interaction with Receptors: The compound can bind to and modulate the activity of receptors, such as G-protein-coupled receptors (GPCRs) or nuclear receptors.
Disruption of Protein-Protein Interactions: It can interfere with protein-protein interactions critical for cellular processes.
類似化合物との比較
Similar Compounds
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Similar structure but with an amino group at the 3-position.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar indole derivative with different substituents.
Uniqueness
tert-Butyl 4-bromo-5-hydroxy-1H-indazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C12H13BrN2O3 |
|---|---|
分子量 |
313.15 g/mol |
IUPAC名 |
tert-butyl 4-bromo-5-hydroxyindazole-1-carboxylate |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-8-4-5-9(16)10(13)7(8)6-14-15/h4-6,16H,1-3H3 |
InChIキー |
LWDJWNBXWWYCPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=C(C=C2)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


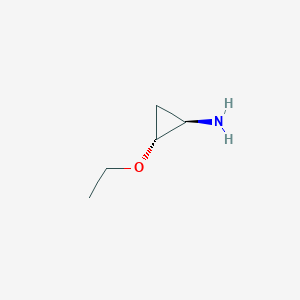
![5-[[(2R)-3-amino-2-methyl-propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495646.png)
